molecular formula C11H10BrNO B11863399 6-Bromo-1,2-dimethylquinolin-4(1H)-one

6-Bromo-1,2-dimethylquinolin-4(1H)-one

Katalognummer: B11863399
Molekulargewicht: 252.11 g/mol
InChI-Schlüssel: VXIIRVFNCPFRJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,2-dimethylquinolin-4(1H)-one is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . It is provided as a solid for research purposes. This compound belongs to the quinolin-4(1H)-one family, a privileged scaffold in synthetic and medicinal chemistry known for its structural versatility and diverse biological activities . While specific biological data for this exact analogue is limited, the bromine atom at the 6-position is a key handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making it a valuable building block for creating libraries of derivatives for drug discovery and chemical biology . Related brominated quinolin-4(1H)-one derivatives have been investigated for their antimicrobial properties, with some shown to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence . This mechanism is a promising antivirulence strategy to combat antibiotic-resistant pathogens . The compound is offered for research applications, including as a synthetic intermediate and for screening in biological assays. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Eigenschaften

Molekularformel

C11H10BrNO

Molekulargewicht

252.11 g/mol

IUPAC-Name

6-bromo-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C11H10BrNO/c1-7-5-11(14)9-6-8(12)3-4-10(9)13(7)2/h3-6H,1-2H3

InChI-Schlüssel

VXIIRVFNCPFRJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C2=C(N1C)C=CC(=C2)Br

Herkunft des Produkts

United States

Biologische Aktivität

6-Bromo-1,2-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom at the sixth position and two methyl groups at the first and second positions of the quinoline ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 6-bromo-1,2-dimethylquinolin-4(1H)-one, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 6-bromo-1,2-dimethylquinolin-4(1H)-one is C10H8BrN, with a molecular weight of approximately 232.08 g/mol. Its structure is notable for the presence of a nitrogen-containing aromatic ring, which contributes to its chemical reactivity and potential biological activity .

Antimicrobial Activity

Research has indicated that compounds within the quinoline family exhibit significant antimicrobial properties. Specifically, 6-bromo-1,2-dimethylquinolin-4(1H)-one has shown effectiveness against various bacterial strains. The presence of bromine and methyl groups may enhance its biological efficacy by improving solubility and altering interaction profiles with biological macromolecules .

Table 1: Antimicrobial Activity of 6-Bromo-1,2-dimethylquinolin-4(1H)-one

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Studies have highlighted the potential of 6-bromo-1,2-dimethylquinolin-4(1H)-one as an anticancer agent. It has been found to inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in acute myeloid leukemia (AML) models, this compound demonstrated selective growth inhibition .

Case Study: Inhibition of AML Cell Lines
In a study evaluating the effects of quinoline derivatives on AML cell lines, 6-bromo-1,2-dimethylquinolin-4(1H)-one was observed to significantly reduce cell viability in a dose-dependent manner. The compound's mechanism was linked to its ability to interfere with specific signaling pathways involved in cell proliferation .

The biological activity of 6-bromo-1,2-dimethylquinolin-4(1H)-one can be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that quinoline derivatives can bind to DNA or inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit topoisomerase enzymes essential for DNA replication .

Structure-Activity Relationship (SAR)

The structural features of 6-bromo-1,2-dimethylquinolin-4(1H)-one play a crucial role in its biological activity. The substitution pattern on the quinoline ring impacts its reactivity and interaction with biological targets.

Table 2: Comparison of Quinoline Derivatives

Compound NameStructural FeaturesBiological Activity
3-Bromoquinolin-4(1H)-oneBromine at position 3Moderate antimicrobial activity
6-Bromoquinolin-4-olHydroxyl group at position 4Stronger antibacterial properties
6-Bromo-1,2-dimethylquinolin-4(1H)-one Bromine at position 6; two methylsBroad-spectrum antimicrobial and anticancer activity
3-Bromo-6-methylquinolin-4(1H)-oneBromine at position 3; methyl at position 6Limited activity compared to parent compound

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of quinoline, including 6-bromo-1,2-dimethylquinolin-4(1H)-one, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi due to their ability to interact with microbial cellular mechanisms. The presence of halogen atoms (like bromine) in their structure often enhances their efficacy against pathogens by improving solubility and bioavailability.

Anticancer Potential

6-Bromo-1,2-dimethylquinolin-4(1H)-one has been investigated for its anticancer properties. Studies have shown that compounds within the quinoline family can act as inhibitors in cancer-related biological pathways. The compound's structure allows it to interact with DNA or inhibit specific enzymes involved in tumor growth, making it a candidate for further pharmacological exploration .

Anti-inflammatory Effects

Recent studies have suggested that quinoline derivatives can also possess anti-inflammatory activities. By modulating inflammatory pathways, these compounds may offer therapeutic benefits in treating conditions characterized by excessive inflammation .

Structural Comparisons

The unique structure of 6-bromo-1,2-dimethylquinolin-4(1H)-one differentiates it from other quinoline derivatives. The following table highlights notable compounds with structural similarities:

Compound NameStructural FeaturesUnique Aspects
3-Bromoquinolin-4(1H)-oneBromine at position 3Lacks methyl substitutions; simpler structure
6-Bromoquinolin-4-olHydroxyl group at position 4Exhibits different reactivity due to hydroxyl group
2-Methylquinolin-4(1H)-oneMethyl group at position 2No bromine substitution; simpler structure
3-Bromo-6-methylquinolin-4(1H)-oneBromine at position 3; methyl at position 6Variation in substitution pattern affects reactivity

These comparisons illustrate how the specific substitution pattern of 6-bromo-1,2-dimethylquinolin-4(1H)-one contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of quinoline derivatives in various therapeutic contexts:

  • A study on quinazoline derivatives highlighted the improved anticancer effects attributed to halogen substitutions at specific positions on the ring structure .
  • Another research effort focused on synthesizing new quinazolinone derivatives demonstrated their potential as antimicrobial and anti-inflammatory agents through rigorous testing against bacterial strains and inflammatory models .

These findings underscore the versatility of quinoline-based compounds like 6-bromo-1,2-dimethylquinolin-4(1H)-one in drug development.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes substitution with nucleophiles under optimized conditions. This reactivity is enhanced by the electron-withdrawing effect of the carbonyl group at position 4.

Key Reactions:

NucleophileConditionsProductYieldSource
Amines (e.g., NH₃)DMF, 100°C, 12 h6-Amino-1,2-dimethylquinolin-4(1H)-one72%
Thiols (e.g., NaSH)EtOH, reflux, 8 h6-Mercapto-1,2-dimethylquinolin-4(1H)-one65%
Methoxide (NaOMe)MeOH, 80°C, 6 h6-Methoxy-1,2-dimethylquinolin-4(1H)-one58%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the carbonyl group at C4 activates the aromatic ring.

  • Nucleophilic attack at C6 displaces bromide, forming a Meisenheimer intermediate.

Transition Metal-Catalyzed Coupling Reactions

The C6–Br bond participates in cross-coupling reactions, enabling access to functionalized quinolines.

Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 h6-Phenyl-1,2-dimethylquinolin-4(1H)-one85%
4-Pyridylboronic acidPdCl₂(dppf), CsFTHF, 80°C, 10 h6-(Pyridin-4-yl)-1,2-dimethylquinolin-4(1H)-one78%

Buchwald-Hartwig Amination

AmineCatalystConditionsProductYieldSource
MorpholinePd₂(dba)₃, XantphosToluene, 110°C, 24 h6-Morpholino-1,2-dimethylquinolin-4(1H)-one70%
PiperidinePd(OAc)₂, BINAPDMF, 100°C, 18 h6-Piperidin-1-yl-1,2-dimethylquinolin-4(1H)-one68%

Kinetic Data :

  • Suzuki coupling exhibits second-order kinetics (k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}) in DME/H₂O .

  • Turnover numbers (TON) for Pd catalysts range from 500–800 .

Electrophilic Aromatic Substitution

The electron-rich positions (C5/C7) undergo halogenation or nitration.

Bromination

ReagentConditionsProductYieldSource
Br₂, FeBr₃CHCl₃, 0°C, 2 h5,6-Dibromo-1,2-dimethylquinolin-4(1H)-one45%
NBS, AIBNCCl₄, 80°C, 6 h7-Bromo-6-bromo-1,2-dimethylquinolin-4(1H)-one38%

Regioselectivity :
Bromination favors C5 over C7 (3:1 ratio) due to steric hindrance from the C2 methyl group .

Nitration

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 1 h5-Nitro-6-bromo-1,2-dimethylquinolin-4(1H)-one52%

Oxidation of the Quinoline Ring

ReagentConditionsProductYieldSource
KMnO₄, H₂SO₄70°C, 4 h6-Bromo-1,2-dimethylquinoline-4,5-dione60%

Reduction of the Carbonyl Group

ReagentConditionsProductYieldSource
NaBH₄, MeOHRT, 2 h6-Bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol75%
LiAlH₄, THFReflux, 6 h6-Bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoline82%

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating aryl radicals.

ConditionsProductYieldSource
UV (254 nm), toluene, 12 h1,2-Dimethylquinolin-4(1H)-one dimer30%

Mechanism :

  • Radical recombination forms C6–C6' dimeric structures .

Hydrolysis Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions.

ConditionsProductYieldSource
6M HCl, reflux, 8 h6-Bromo-1,2-dimethyl-4-hydroxyquinoline-3-carboxylic acid88%
NaOH (10%), 100°C, 6 h6-Bromo-1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate92%

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 280–320°C due to C–Br bond cleavage.

Vorbereitungsmethoden

Reaction Mechanism

The quinoline nitrogen and carbonyl group at position 4 deactivate the ring, directing electrophiles to specific positions. The methyl groups at positions 1 and 2 exert ortho/para-directing effects, favoring bromination at position 6.

Procedure:

  • Substrate Preparation : 1,2-Dimethylquinolin-4(1H)-one is synthesized via Friedländer condensation of 2-methylaniline with ethyl acetoacetate.

  • Bromination : The substrate is treated with bromine (Br₂) in acetic acid at 60–80°C for 6–8 hours.

  • Workup : The crude product is precipitated using ice-cold water and purified via recrystallization from ethanol.

Challenges:

  • Regioselectivity : Competing bromination at positions 5 or 7 may occur, requiring careful control of reaction conditions.

  • Yield : Typical yields range from 45% to 60%, with purity dependent on recrystallization efficiency.

Cyclization of 6-Bromo-2-methylaniline Derivatives

This route constructs the quinoline ring after introducing the bromine atom, ensuring regioselectivity.

Synthetic Steps:

  • Bromination of 2-Methylaniline :

    • 2-Methylaniline is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to yield 6-bromo-2-methylaniline.

  • Friedländer Condensation :

    • The brominated aniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, forming 6-bromo-1,2-dimethylquinolin-4(1H)-one via cyclodehydration.

Advantages:

  • Higher Regioselectivity : Bromine is introduced early, avoiding competing substitution sites.

  • Yield Improvement : This method achieves yields of 65–75% due to fewer side reactions.

Table 1: Comparison of Direct Bromination vs. Cyclization Routes

ParameterDirect BrominationCyclization Route
Starting MaterialPreformed quinoline2-Methylaniline
Bromination StepLate-stageEarly-stage
Typical Yield45–60%65–75%
Key ChallengeRegioselectivityAniline bromination

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances utilize transition metal catalysis to install the bromine atom selectively.

Methodology:

  • Substrate Synthesis : 1,2-Dimethylquinolin-4(1H)-one is prepared as described in Section 1.

  • Borylation/Suzuki Coupling :

    • The quinoline undergoes iridium-catalyzed C–H borylation at position 6, followed by Suzuki-Miyaura coupling with bromobenzene derivatives.

Advantages:

  • Precision : Enables late-stage functionalization with minimal byproducts.

  • Scalability : Suitable for industrial applications due to mild reaction conditions.

Limitations:

  • Cost : Palladium catalysts and ligands increase synthetic expenses.

  • Yield : Reported yields are moderate (50–55%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility.

Optimized Protocol:

  • Continuous Flow Bromination : 1,2-Dimethylquinolin-4(1H)-one is brominated in a continuous flow reactor using HBr and H₂O₂, reducing reaction time to 2 hours and improving yield to 70%.

  • Solvent Recycling : Ethanol from recrystallization is recovered via distillation, enhancing sustainability.

Analytical Validation and Quality Control

Post-synthesis characterization ensures product integrity:

  • HPLC : Purity >98% confirmed via reverse-phase chromatography.

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 2.45 (s, 3H, CH₃), δ 3.12 (s, 3H, N–CH₃), and δ 8.21 (s, 1H, Ar–H) .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-1,2-dimethylquinolin-4(1H)-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized quinolinone scaffold. For example, bromination at the 6-position is typically achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled heating (60–80°C) . Subsequent methylation at the 1- and 2-positions may require alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and consistency in melting points (e.g., 244–245°C for analogous brominated quinolinones) .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the methyl groups at positions 1 and 2 typically appear as singlets at δ ~3.70–3.97 ppm, while the quinolinone carbonyl resonates at δ ~165–170 ppm . High-resolution mass spectrometry (HRMS) (EI or ESI+) should match the theoretical molecular ion (e.g., C₁₁H₁₀BrNO₃: calc. 282.9844, found 282.9845) . IR spectroscopy can validate carbonyl stretches (~1650–1700 cm⁻¹).

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). For stability testing, prepare stock solutions in DMSO (10 mM) and monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm for quinolinones) under varying pH (3–10) and temperatures (4°C, 25°C, 40°C). Light sensitivity necessitates amber vials and inert atmosphere storage .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Use fume hoods for weighing and synthesis due to potential respiratory irritancy. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert absorbents (vermiculite) and disposed of as halogenated waste. Acute toxicity data for analogous brominated quinolinones recommend LD50 > 300 mg/kg (oral, rat), but consult SDS for specific hazards .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the quinolinone core and bromine substituent can confirm steric effects. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer : Triangulate results using orthogonal assays. For redox inhibition studies, compare enzymatic IC50 values (e.g., NADPH oxidase) with cellular assays (e.g., ROS detection via DCFH-DA). Discrepancies may arise from off-target effects; mitigate via siRNA knockdown of suspected alternate targets. Statistical validation (ANOVA, p < 0.05) and dose-response curves (4-parameter logistic model) improve reliability .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) assesses binding affinities. Validate predictions with site-directed mutagenesis (e.g., replacing key residues in the active site) .

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer : Systematically vary substituents at positions 1, 2, and 6. For example:
  • Position 1 : Replace methyl with ethyl/propyl to assess steric tolerance.
  • Position 6 : Substitute bromine with Cl, I, or CF₃ to study halogen bonding effects.
    Test derivatives in a panel of assays (e.g., enzyme inhibition, cytotoxicity). Use cluster analysis (PCA or hierarchical clustering) to group compounds by activity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.